1-(2-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
- The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the dihydropyridine intermediate in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Nitrophenyl Group:
- The nitrophenyl group can be attached through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the dihydropyridine core and the nitrophenyl derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
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Formation of the Dihydropyridine Core:
- Starting with a suitable pyridine derivative, the dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its pharmacological properties, including potential as an anti-inflammatory, anti-cancer, or antimicrobial agent.
Biology: It may be used in studies involving enzyme inhibition or receptor binding assays to understand its biological activity.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, for example, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Inhibiting key signaling pathways involved in disease processes, such as inflammation or cell proliferation.
Comparison with Similar Compounds
- 1-(2-chlorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 1-(2-bromobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Comparison:
- Uniqueness: The presence of the fluorobenzyl group in 1-(2-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may confer unique electronic properties compared to its chloro- and bromo- counterparts, potentially affecting its reactivity and biological activity.
- Reactivity: Fluorine’s high electronegativity and small size can influence the compound’s reactivity in substitution reactions, making it distinct from similar compounds with different halogen substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-13-8-9-15(24(27)28)11-18(13)22-19(25)16-6-4-10-23(20(16)26)12-14-5-2-3-7-17(14)21/h2-11H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTPYYGZMYWTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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